molecular formula C11H14N4O5 B15063448 (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B15063448
M. Wt: 282.25 g/mol
InChI Key: SOTIPZUHKSPAMN-IOSLPCCCSA-N
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Description

This compound is a purine nucleoside analog characterized by a tetrahydrofuran core linked to a 6-hydroxy-2-methylpurine base. The 6-hydroxy and 2-methyl substituents on the purine ring modulate electronic properties and steric effects, influencing its biochemical activity .

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methyl-1H-purin-6-one

InChI

InChI=1S/C11H14N4O5/c1-4-13-9-6(10(19)14-4)12-3-15(9)11-8(18)7(17)5(2-16)20-11/h3,5,7-8,11,16-18H,2H2,1H3,(H,13,14,19)/t5-,7-,8-,11-/m1/s1

InChI Key

SOTIPZUHKSPAMN-IOSLPCCCSA-N

Isomeric SMILES

CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules like formamide and glycine. These reactions involve cyclization, amination, and methylation to form the 6-hydroxy-2-methyl-9H-purine.

    Attachment to the Sugar Moiety: The purine base is then attached to a sugar moiety, specifically a tetrahydrofuran ring, through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions at specific sites.

    Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques like chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the purine base to its dihydro or tetrahydro forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the purine base, and substituted nucleosides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is used as a precursor for the synthesis of more complex nucleotides and nucleoside analogs. These compounds are essential for studying biochemical pathways and developing new pharmaceuticals.

Biology

In biological research, this compound is used to study the mechanisms of DNA and RNA synthesis. It serves as a model compound for understanding the interactions between nucleosides and enzymes involved in nucleic acid metabolism.

Medicine

In medicine, derivatives of this compound are explored for their potential as antiviral and anticancer agents. The ability to modify the purine base and sugar moiety allows for the development of compounds with enhanced biological activity and specificity.

Industry

In the industrial sector, this compound is used in the production of nucleic acid-based products, including diagnostic kits and therapeutic agents. Its role as a building block for nucleotides makes it valuable in biotechnology and pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes like DNA polymerase and reverse transcriptase, disrupting their activity and preventing the synthesis of nucleic acids.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the purine ring and tetrahydrofuran moiety, leading to distinct pharmacological profiles:

Compound Name Molecular Formula Key Substituents Biological Activity Unique Features References
Target Compound C₁₁H₁₅N₅O₅ 6-OH, 2-CH₃, C5-hydroxymethyl Under investigation (anticancer) Enhanced solubility and selectivity
2-Chloroadenosine C₁₀H₁₂ClN₅O₄ 2-Cl, 6-NH₂ Antiviral, antiplatelet Chlorine enhances metabolic stability
Cordycepin C₁₀H₁₃N₅O₃ 3'-deoxyadenosine Anticancer, antifungal Lacks 3'-OH, inhibits RNA synthesis
(2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol C₁₀H₁₂FN₅O₄ 2-F, 6-NH₂ Antiviral, kinase inhibition Fluorine increases binding affinity
6-Mercaptopurine C₅H₄N₄S 6-SH Antileukemic Thiol group disrupts nucleotide metabolism

Critical Analysis of Structural-Activity Relationships (SAR)

  • Hydroxy vs.
  • Methyl Substitution : The 2-CH₃ group increases steric hindrance, possibly improving selectivity for enzymes with larger active sites (e.g., PARP over kinases) .
  • Halogen Effects: 2-Cl in 2-chloroadenosine enhances metabolic stability but may reduce solubility compared to the target compound’s hydroxymethyl group .

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its effects in various biological assays and its potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C12H17N5O5C_{12}H_{17}N_{5}O_{5} with a complex structure that includes a tetrahydrofuran ring and multiple hydroxyl groups. The structural representation can be summarized as follows:

Structure  2R 3R 4S 5R 2 6 Hydroxy 2 methyl 9H purin 9 yl 5 hydroxymethyl tetrahydrofuran 3 4 diol\text{Structure }\text{ 2R 3R 4S 5R 2 6 Hydroxy 2 methyl 9H purin 9 yl 5 hydroxymethyl tetrahydrofuran 3 4 diol}

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities including:

  • Cytokinin Activity : It has been assessed for cytokinin activity in plant systems, which suggests potential applications in agriculture and plant biotechnology .
  • Antibacterial and Antitumor Properties : Various studies have tested its derivatives for antibacterial and antitumor activities, indicating a promising profile for therapeutic use .
  • Cellular Adhesion and Migration : The compound has shown effects on cellular adhesion and migration pathways, which are critical in cancer metastasis and wound healing .

Cytokinin Activity

A study assessed the cytokinin activity of derivatives of purine compounds, including our target compound. The results demonstrated that it could promote cell division in plant tissues such as tobacco callus and wheat leaf senescence assays. The activity was notably less than that of the parent compound meta-topolin but still significant enough to warrant further investigation into its mechanisms of action .

Antibacterial and Antitumor Studies

In vitro studies have shown that derivatives of this compound possess antibacterial properties against various strains. For instance, certain analogues demonstrated significant inhibition of bacterial growth at concentrations below 100 µg/mL. Additionally, antitumor activity was evaluated using cancer cell lines where the compounds exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM .

Effects on Cellular Adhesion

The influence of this compound on cellular adhesion was studied using various assays assessing cell motility and invasion. Results indicated that it inhibited the migration of cancer cells through modulation of signaling pathways such as PI3K/Akt and NF-κB pathways. This suggests a potential role in preventing metastasis in cancer treatment .

Case Studies

StudyFindingsMethodology
Jeong et al., 2012Inhibition of motility in LNCaP cellsWound healing migration assay
Bury et al., 2013Cytotoxic effects on various cancer cell linesMTT assay
Europe PMC StudyAntibacterial activity against E. coliZone of inhibition assay

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